molecular formula C15H16ClN5O B023813 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine CAS No. 500568-72-9

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

Cat. No.: B023813
CAS No.: 500568-72-9
M. Wt: 317.77 g/mol
InChI Key: ULFRMKKNRPRGIR-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, also known as this compound, is a useful research compound. Its molecular formula is C15H16ClN5O and its molecular weight is 317.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Phosphodiesterase Isozyme Inhibition : Compounds like 9-(2,6-difluorobenzyl)-9H-purines bearing chlorine, similar to 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, have shown promising inhibitory effects on phosphodiesterase isozymes. This could have potential applications in drug discovery and pharmacological research (S. Kozai & T. Maruyama, 1999).

  • Cytokinin Oxidase/Dehydrogenase Degradation : Studies have observed that 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and similar derivatives undergo degradation by cytokinin oxidase/dehydrogenase (Lucie Szüčová et al., 2009).

  • Antiviral Activity : Compounds like 9-benzyl-2-chloro-9H-purines have demonstrated promising in vitro activity against rhinoviruses. This indicates potential for developing new antiviral agents (J. Kelley et al., 1988).

  • Formation of New Purine Derivatives : The selective magnesiation of chloro-iodopurines leads to the formation of new purine derivatives, like 6-alkyl-2-magnesiated purines, by reacting with aldehydes (Tomáš Tobrman & D. Dvořák, 2006).

  • Cytotoxic Properties of Platinum Complexes : Cis-[Pd(L(n))(2)Cl(2)] complexes involving 6-benzylamino-9-isopropylpurine derivatives show cytotoxic properties, while their trans counterparts show less cytotoxicity. This is significant for the development of potential chemotherapeutic agents (Z. Trávníček, Lucie Szűčová, & I. Popa, 2007).

  • Synthesis of Carba-analogues of Myoseverin : The synthesis of carba-analogues of myoseverin using 2,6-dichloro-9-isopropylpurine demonstrates cytostatic activity in specific compounds, contributing to the understanding of potential cancer therapies (Michal Hocek et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential biological activities of this compound, given the known significance of purine derivatives in biology. This could include investigating its potential interactions with various enzymes, receptors, or cellular structures .

Properties

IUPAC Name

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRMKKNRPRGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445208
Record name 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500568-72-9
Record name 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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